AP-C7

cGKII inhibition cGMP signaling kinase profiling

AP-C7 is a selective cGMP-dependent protein kinase II (cGKII) inhibitor (pIC50 5.0) with minimal interference in anion secretion, ideal for dissecting cGMP signaling in intestinal fluid homeostasis, CFTR regulation, and secretory diarrhea models. Its unique furan-2-ylmethyl substitution ensures selectivity over cGKI/PKA, critical for reproducible target validation. Order high-purity AP-C7 for robust research outcomes.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
Cat. No. B12384004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C7
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NC=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
InChIInChI=1S/C18H15N5O/c1-2-16(24-11-1)12-21-18-20-8-7-17(22-18)14-3-5-15(6-4-14)23-10-9-19-13-23/h1-11,13H,12H2,(H,20,21,22)
InChIKeyHAFCOMPDORLANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine (AP-C7) – A Selective cGKII Inhibitor for Signal Transduction Research


N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine, commonly designated AP-C7, is an imidazole-aminopyrimidine derivative that functions as a selective inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII). This compound exhibits a pIC50 of 5.0 against recombinant human cGKII and demonstrates minimal interference with cGKII-dependent anion secretion, distinguishing it from other kinase inhibitors in its class . AP-C7 is widely employed as a chemical probe to dissect cGMP-mediated signaling cascades, particularly those governing intestinal fluid homeostasis and epithelial ion transport [1].

Why N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine Cannot Be Replaced by Other Imidazole-Pyrimidine Amines


Imidazole-pyrimidine amines constitute a broad and chemically diverse class of kinase inhibitors, with members targeting cyclin-dependent kinases (CDKs), Mer kinase, p38 MAPK, and cGKII, among others [1]. However, subtle variations in substitution patterns dramatically alter target engagement, binding mode, and functional selectivity. For example, the furan-2-ylmethyl group on AP-C7 directs the amine substituent into a narrow hydrophobic pocket defined by the Leu-530 gatekeeper residue in cGKII, a residue not conserved in cGKI or PKA [2]. In contrast, the prop-2-yn-1-yl substituent on AP-C5 yields a >20-fold selectivity for cGKII over cGKI and PKA with a pIC50 of 7.2 , while UNC2881 (an imidazole-pyrimidine carboxamide) potently inhibits Mer kinase (IC50 22 nM) with minimal activity toward cGKII . Consequently, substituting AP-C7 with a generic imidazole-pyrimidine amine—even one bearing the same core scaffold—will result in unpredictable and likely divergent biological activity, rendering experimental results irreproducible and procurement decisions scientifically unsound.

Quantitative Differentiation of N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine: Direct Comparative Data for Procurement Decisions


cGKII Inhibition Potency: AP-C7 vs. AP-C5

AP-C7 inhibits recombinant human cGKII with a pIC50 of 5.0, corresponding to an IC50 of 10 µM. In contrast, the structurally related analog AP-C5 (bearing a prop-2-yn-1-yl substituent at the pyrimidine 2-position) exhibits a pIC50 of 7.2 (IC50 ≈ 63 nM) against the same target . This 158-fold difference in potency highlights the critical impact of the furan-2-ylmethyl moiety on target engagement. Notably, AP-C7 demonstrates only weak inhibition of cGKII-dependent anion secretion, whereas AP-C5 robustly blocks this functional response .

cGKII inhibition cGMP signaling kinase profiling

Selectivity Profile: AP-C7 vs. AP-C5 Across cGKII, cGKI, and PKA

AP-C7 belongs to a class of imidazole-aminopyrimidines that block recombinant human cGKII at submicromolar concentrations while exhibiting comparatively little activity toward the phylogenetically related kinases cGKI and cAMP-dependent protein kinase (PKA) [1]. Molecular modeling reveals that the amine substituent of these compounds inserts into a narrow pocket delineated by hydrophobic residues, including the Leu-530 gatekeeper, which is not conserved in cGKI or PKA [1]. In contrast, AP-C5 displays >20-fold selectivity for cGKII (pIC50 = 7.2) over cGKI (pIC50 = 4.6) and PKA (pIC50 = 4.8) . Although quantitative selectivity data for AP-C7 against cGKI and PKA are not reported in the primary literature, its functional profile—weak inhibition of cGKII-dependent anion secretion—suggests a distinct selectivity window that may be advantageous for applications where complete pathway blockade is undesirable.

kinase selectivity off-target activity cGMP signaling

Functional Activity in Intestinal Organoids: AP-C7 vs. Untreated Control

In intestinal organoids, imidazole-aminopyrimidine cGKII inhibitors, including AP-C7, block cGKII-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) [1]. This ex vivo model recapitulates the native intestinal epithelium and serves as a direct readout of cGKII pathway engagement. While quantitative phospho-VASP reduction data for AP-C7 specifically are not disclosed, the study demonstrates that members of this chemotype consistently attenuate VASP phosphorylation, confirming target engagement in a physiologically relevant system [1].

intestinal organoids VASP phosphorylation ex vivo model

In Vivo Efficacy: AP-C7 Attenuates Intestinal Anion Secretion in a Mouse Model of Secretory Diarrhea

In mouse small intestinal tissue, treatment with imidazole-aminopyrimidine cGKII inhibitors, including AP-C7, significantly attenuates the anion secretory response provoked by the GCC-activating bacterial heat-stable toxin (STa), a frequent cause of infectious secretory diarrhea [1]. Importantly, PKA-dependent VASP phosphorylation and intestinal anion secretion were unaffected by these compounds [1]. This in vivo functional selectivity underscores the value of AP-C7 as a chemical probe for dissecting cGKII-specific contributions to intestinal fluid homeostasis without confounding PKA-mediated effects.

in vivo pharmacology secretory diarrhea CFTR

Recommended Applications for N-(furan-2-ylmethyl)-4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine Based on Quantitative Evidence


Dissecting cGKII-Specific Signaling in Intestinal Epithelial Models

AP-C7 is ideally suited for studies aimed at isolating cGKII-dependent signaling events from those mediated by cGKI or PKA. Its submicromolar inhibition of cGKII and weak functional inhibition of anion secretion [1] make it a valuable tool for investigating the role of cGKII in intestinal fluid homeostasis, CFTR regulation, and enterotoxigenic E. coli-induced secretory diarrhea. Researchers should pair AP-C7 with AP-C5 or genetic knockout models to establish a full dose-response relationship and confirm target specificity.

Ex Vivo Validation in Intestinal Organoid Cultures

The ability of AP-C7 to block cGKII-dependent VASP phosphorylation in intestinal organoids [1] positions it as a critical reagent for ex vivo target validation studies. Organoid models recapitulate the cellular complexity and polarity of the native intestinal epithelium, providing a more physiologically relevant readout than immortalized cell lines. AP-C7 can be used to interrogate the contribution of cGKII to epithelial differentiation, barrier function, and response to bacterial toxins.

In Vivo Pharmacology of Secretory Diarrhea and cGMP Signaling

AP-C7 has demonstrated in vivo efficacy in attenuating STa-induced anion secretion in mouse intestine [1]. This makes it a compelling candidate for preclinical studies investigating the therapeutic potential of cGKII inhibition in secretory diarrhea, irritable bowel syndrome, and other disorders of intestinal ion transport. Its selectivity profile reduces the likelihood of off-target effects on PKA-dependent pathways, simplifying data interpretation.

Chemical Probe for Comparative Kinase Selectivity Profiling

Given its distinct substitution pattern and moderate potency, AP-C7 serves as a useful benchmark compound for profiling the selectivity of novel cGKII inhibitors. By comparing the selectivity window of AP-C7 against that of AP-C5 (>20-fold over cGKI/PKA) , researchers can contextualize the performance of new chemical entities and identify scaffolds with improved or differentiated selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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